1-(3-Methylphenyl)ethenyl acetate
Description
1-(3-Methylphenyl)ethenyl acetate (IUPAC name: ethenyl 3-methylphenyl acetate) is an aromatic vinyl ester characterized by a 3-methylphenyl substituent attached to the first carbon of the ethenyl (vinyl) group. Its structure is represented as CH₂=CH-O-CO-CH₃-C₆H₄-CH₃ (with the 3-methylphenyl group bonded to the ethenyl carbon adjacent to the acetate oxygen). This compound belongs to a class of substituted vinyl esters, which are of interest in organic synthesis, catalysis, and polymer chemistry due to their reactivity in addition and polymerization reactions .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(3-methylphenyl)ethenyl acetate |
InChI |
InChI=1S/C11H12O2/c1-8-5-4-6-11(7-8)9(2)13-10(3)12/h4-7H,2H2,1,3H3 |
InChI Key |
HONQAONFXPEVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(Trifluoromethyl)ethenyl Acetate
- Structure : CH₂=CH-O-CO-CF₃.
- Key Differences : The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, enhancing electrophilicity and influencing reaction pathways.
- Reactivity: In asymmetric hydroformylation (AHF) using Rh(CO)₂acac and (R,R)-QuinoxP* ligands, this compound achieves 91% enantiomeric excess (ee). However, competing alkene hydrogenation is a notable side reaction .
- Applications : Serves as a precursor to trifluoromethyl-substituted aldehydes, which are valuable in pharmaceutical synthesis.
N-(1-(4-Bromophenyl)vinyl)acetamide
- Structure : CH₂=CH-NH-CO-CH₃-C₆H₄-Br.
- Key Differences : Substitution of the acetate group with an acetamide and a bromophenyl moiety alters solubility and reactivity.
- Synthesis : Synthesized via iron(II) acetate-mediated reductive acetylation of oximes, yielding α-arylenamides with moderate to high efficiency .
- Applications : Used in medicinal chemistry for constructing nitrogen-containing heterocycles.
3-Methylphenyl Acetate (m-Tolyl Acetate)
Vinyl Acetate Monomer
- Structure : CH₂=CH-O-CO-CH₃.
- Key Differences : The absence of aromatic substituents simplifies polymerization but reduces thermal stability.
- Reactivity: A key monomer in producing polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers. Industrial processes require inhibitors to prevent premature polymerization .
Comparative Analysis of Reactivity and Selectivity
Hydroformylation Performance
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